6-Heptynoic acid, 2-amino-, hydrochloride
Description
Significance as an Unnatural Amino Acid Building Block in Contemporary Chemical Biology and Organic Synthesis
The importance of 2-amino-6-heptynoic acid hydrochloride in modern chemical research stems primarily from its bifunctional nature, possessing both an amino acid scaffold and a terminal alkyne. This alkyne group is a particularly powerful tool in chemical biology, serving as a handle for bioorthogonal chemistry. Specifically, it can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows for the precise and efficient labeling of biomolecules, such as proteins and peptides, in complex biological systems without interfering with native biochemical processes.
In organic synthesis, the terminal alkyne provides a gateway to a wide array of chemical transformations. These include, but are not limited to, Sonogashira coupling, Cadiot-Chodkiewicz coupling, and various cycloaddition reactions. cymitquimica.com This reactivity enables the construction of intricate molecular frameworks and the synthesis of novel heterocyclic compounds and peptidomimetics with potential therapeutic applications. The ability to introduce this versatile functional group into a peptide backbone opens up new avenues for drug design and the development of sophisticated molecular probes.
Nomenclature and Stereochemical Considerations
A precise understanding of the compound's naming conventions and its three-dimensional structure is fundamental to its application in scientific research.
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-aminohept-6-ynoic acid hydrochloride . This name clearly defines the seven-carbon chain ("hept"), the presence of a triple bond at the sixth carbon ("6-yn"), a carboxylic acid ("oic acid"), and an amino group at the second carbon ("2-amino"), all as a hydrochloride salt.
In academic and commercial literature, several synonyms are used to refer to this compound, which are important to recognize for a comprehensive literature search.
| Nomenclature Type | Name |
| Systematic IUPAC Name | 2-aminohept-6-ynoic acid hydrochloride |
| Common Academic Synonym | 2-Amino-6-heptynoic acid HCl |
| Abbreviated Form | H-DL-Pra(propargyl)-OH·HCl |
It is important to note that the related compound, 2-Amino-6-heptenoic Acid Hydrochloride, which contains a double bond instead of a triple bond, is a distinct chemical entity. chemicalbook.com
The carbon atom at the second position (the α-carbon) of 2-amino-6-heptynoic acid is a stereocenter, meaning the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (S)-2-amino-6-heptynoic acid and (R)-2-amino-6-heptynoic acid.
The stereochemistry of amino acids is of paramount importance in biological systems, as enzymes and receptors are chiral and often interact selectively with only one enantiomer of a chiral molecule. The (S)-enantiomer, often referred to as the L-form in the context of naturally occurring amino acids, is frequently the biologically active form. lookchem.com Consequently, the ability to synthesize stereochemically pure enantiomers of 2-amino-6-heptynoic acid is crucial for its application in drug discovery and chemical biology.
The implications of these enantiomeric forms in chiral synthesis are significant. The development of stereoselective synthetic routes to access either the (S)- or (R)-enantiomer allows for the creation of peptides and other molecules with well-defined three-dimensional structures. This is critical for studying structure-activity relationships and for designing drugs that target specific biological molecules with high affinity and selectivity. Chiral separation techniques, such as chromatography with a chiral stationary phase, are often employed to resolve racemic mixtures of the amino acid. sigmaaldrich.com
Advanced Synthetic Methodologies for 2-Amino-6-heptynoic Acid and its Hydrochloride Salt
The synthesis of non-proteinogenic amino acids, such as 2-amino-6-heptynoic acid, is a significant area of research in medicinal chemistry and drug design. These tailor-made amino acids are crucial components for creating novel peptides, peptidomimetics, and other biologically active molecules. The presence of a terminal alkyne group in 2-amino-6-heptynoic acid offers a versatile handle for further chemical modifications, such as click chemistry reactions. This article details the advanced synthetic methodologies for preparing the alpha-amino alkyne moiety, achieving stereochemical control, and executing the final salt formation and purification steps to yield 2-amino-6-heptynoic acid hydrochloride.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-aminohept-6-ynoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-2-3-4-5-6(8)7(9)10;/h1,6H,3-5,8H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMMFBNUIPYVNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Derivatization and Functionalization of 2 Amino 6 Heptynoic Acid Hydrochloride
Amide Coupling Reactions for Peptide and Bioconjugate Synthesis
The carboxylic acid moiety of 2-amino-6-heptynoic acid hydrochloride is a prime site for modification through amide bond formation. This reaction is fundamental to its incorporation into peptide sequences and the synthesis of various bioconjugates. The success of these couplings hinges on the activation of the carboxyl group to facilitate nucleophilic attack by an amine. nih.gov
A widely employed strategy for activating the carboxylic acid of 2-amino-6-heptynoic acid is its conversion to an N-Hydroxysuccinimide (NHS) ester. chemicalbook.com NHS esters are favored due to their relative stability and high reactivity towards primary aliphatic amines under mild conditions, typically in a slightly alkaline aqueous environment. glenresearch.com This method is extensively used for labeling biomolecules and preparing bioconjugates. chemicalbook.com
The formation of the NHS ester of 2-amino-6-heptynoic acid is typically achieved by reacting the N-protected amino acid with N-hydroxysuccinimide in the presence of a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC). chemicalbook.comgoogle.com The resulting activated ester can be purified and stored, offering an advantage over in-situ activation methods. chemicalbook.com These stable intermediates then react efficiently with the amino groups of proteins or peptides to form stable amide linkages. glenresearch.comnih.gov
Table 1: Common Reagents for NHS Ester Formation
| Reagent | Role | Reference |
|---|---|---|
| N-Hydroxysuccinimide (NHS) | Forms the active ester | chemicalbook.com |
| Dicyclohexylcarbodiimide (DCC) | Coupling agent (activates carboxyl group) | chemicalbook.com |
| N,N'-Diisopropylcarbodiimide (DIC) | Alternative coupling agent | nih.gov |
The efficiency of incorporating 2-amino-6-heptynoic acid into peptides, either in solution or on a solid support, is highly dependent on the choice of coupling reagents and reaction conditions. jpt.comuni-kiel.de The goal is to achieve high yields while minimizing side reactions and racemization at the chiral center. nih.govuni-kiel.de
In Solid-Phase Peptide Synthesis (SPPS), the amino acid is sequentially added to a growing peptide chain anchored to a resin. uci.edu The process involves cycles of deprotection of the N-terminal amine (commonly the Fmoc group) and coupling of the next activated amino acid. uci.eduyoutube.com
A variety of coupling reagents are available, each with its own mechanism and suitability for different contexts. Carbodiimides like DCC and DIC are common, often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives to suppress racemization and improve efficiency. sci-hub.st Onium salts, such as HBTU, HATU, and HCTU, are highly efficient coupling reagents that convert the carboxylic acid into a reactive ester in situ. ejbiotechnology.infoluxembourg-bio.com The choice of base, such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), is also critical to control the reaction environment and prevent unwanted side reactions. uni-kiel.de
Table 2: Selected Coupling Reagents for Peptide Synthesis
| Reagent Class | Examples | Key Features |
|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Widely used, often with additives to prevent racemization. sci-hub.st |
| Onium Salts (Aminium/Uronium) | HBTU, HATU, HCTU | High efficiency, rapid coupling, suitable for sterically hindered amino acids. ejbiotechnology.infoluxembourg-bio.com |
Optimization of SPPS protocols for incorporating 2-amino-6-heptynoic acid involves careful selection of the resin, protecting groups, coupling reagents, and reaction times to ensure the integrity of the terminal alkyne functionality throughout the synthesis. uci.edupeptide.com
Click Chemistry Applications: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of 2-amino-6-heptynoic acid is a versatile handle for "click" chemistry, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). rsc.org This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the terminal alkyne with an azide-functionalized molecule. nih.gov The high efficiency, specificity, and biocompatibility of the CuAAC reaction have made it a cornerstone of bioconjugation. nih.govresearchgate.net
The success of a CuAAC reaction depends on several parameters that can be optimized for specific applications. The reaction requires a copper(I) catalyst, which is often generated in situ from a copper(II) source, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270). nih.govnih.gov
Key parameters for optimization include:
Copper Source and Concentration: Typically, CuSO₄ is used at concentrations between 50 and 100 µM for bioconjugation. nih.gov
Reducing Agent: Sodium ascorbate is the preferred reductant for its convenience, though it can generate reactive oxygen species. nih.govjenabioscience.com This can be mitigated by the use of ligands.
Ligands: Copper-chelating ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), are crucial. They stabilize the Cu(I) oxidation state, prevent copper-mediated damage to biomolecules, and accelerate the reaction rate. nih.govnih.gov
Solvent and pH: CuAAC reactions are often performed in aqueous buffers at a pH range of 4-12, making them suitable for biological molecules. nih.gov
Additives: In some cases, additives like aminoguanidine (B1677879) can be used to trap reactive byproducts of the reducing agent, protecting sensitive biomolecules. nih.gov
Table 3: Typical Components and Conditions for a CuAAC Reaction
| Component | Function | Typical Concentration/Condition | Reference |
|---|---|---|---|
| Alkyne-containing molecule | Substrate | Variable | nih.gov |
| Azide-containing molecule | Substrate | Variable | nih.gov |
| Copper(II) Sulfate (CuSO₄) | Catalyst precursor | 50-100 µM | nih.gov |
| Sodium Ascorbate | Reducing agent | 3-10 fold excess | nih.gov |
| Ligand (e.g., THPTA) | Stabilizes Cu(I), accelerates reaction | ~5 equivalents to copper | nih.gov |
The concept of bioorthogonal chemistry refers to reactions that can occur within a living system without interfering with native biochemical processes. nih.govnih.gov The CuAAC reaction is a prime example of a bioorthogonal ligation. springernature.com Its high specificity, where the azide (B81097) and alkyne groups react exclusively with each other, allows for the precise labeling and modification of biomolecules in complex biological environments. nih.govresearchgate.net
2-Amino-6-heptynoic acid, when incorporated into peptides or other biomolecules, introduces a bioorthogonal alkyne handle. This allows for subsequent labeling with azide-functionalized probes, such as fluorescent dyes, biotin, or drugs. researchgate.net The development of mutually orthogonal bioorthogonal reactions, which proceed through different mechanisms (e.g., CuAAC and strain-promoted azide-alkyne cycloaddition or tetrazine ligation), enables the simultaneous labeling of multiple biomolecules in the same system. nih.govresearchgate.net This has become a powerful tool in chemical biology for studying complex biological systems.
Alkylation and Acylation Strategies for the Alpha-Amine Functionality
The α-amino group of 2-amino-6-heptynoic acid provides another site for functionalization, although it is often protected during peptide synthesis to ensure regioselective amide bond formation at the C-terminus. uni-kiel.de When desired, this amine can be targeted for alkylation or acylation reactions.
Acylation of the α-amine is a common transformation. This can be achieved using various acylating agents, such as acyl chlorides or anhydrides, typically in the presence of a base. fishersci.co.uk This reaction forms a new amide bond at the N-terminus. Friedel-Crafts acylation is another powerful method for introducing aryl-keto groups. nih.gov
Alkylation of the α-amine introduces alkyl groups, leading to secondary or tertiary amines. Reductive amination, for example, is a common method for this transformation. These modifications can be used to synthesize non-proteinogenic amino acids or to alter the properties of a peptide. organic-chemistry.orgorganic-chemistry.org The ability to selectively modify the α-amine expands the synthetic utility of 2-amino-6-heptynoic acid beyond its use as a simple amino acid building block.
Carboxylic Acid Derivatization for Ester and Amide Formation
The carboxylic acid moiety of 2-amino-6-heptynoic acid hydrochloride is a prime site for derivatization, enabling the formation of esters and amides. These transformations are fundamental for incorporating this non-canonical amino acid into peptide chains and for creating more complex molecular architectures. To achieve these modifications, the amino group typically requires protection to prevent self-polymerization and other side reactions. Standard protecting groups in peptide synthesis, such as Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc), are commonly employed.
Esterification is a common strategy to modify the carboxylic acid group, which can alter the compound's solubility and reactivity. A prevalent method for the esterification of amino acids is the Fischer-Speier esterification, which involves reacting the amino acid with an alcohol in the presence of a strong acid catalyst. For instance, the methyl ester of (S)-2-amino-6-heptynoic acid can be synthesized by reacting the amino acid with thionyl chloride in methanol (B129727). This process initially forms the acid chloride, which is then readily converted to the methyl ester hydrochloride salt.
Amide bond formation is central to peptide synthesis. The carboxylic acid of a protected 2-amino-6-heptynoic acid can be coupled with the amino group of another amino acid or amine-containing molecule. This reaction is typically facilitated by a coupling reagent to activate the carboxylic acid. A variety of coupling reagents are available, each with its own advantages regarding reaction efficiency and prevention of racemization. One documented example involves the coupling of Fmoc-protected Ornithine(N3)-OH with (S)-2-amino-6-heptynoic acid methyl ester using Castro's reagent (BOP, PyBOP) to yield a dipeptide. This demonstrates the feasibility of incorporating 2-amino-6-heptynoic acid into a peptide sequence.
The following table summarizes common methods for the derivatization of the carboxylic acid of amino acids, which are applicable to 2-amino-6-heptynoic acid.
| Derivatization | Reagents and Conditions | Product | Key Considerations |
| Esterification | Alcohol (e.g., Methanol), Thionyl Chloride (SOCl₂) or HCl gas, Reflux | Amino acid ester hydrochloride | The amino group is protonated, preventing side reactions. |
| Amide Formation | Protected amino acid, Amine, Coupling Reagent (e.g., BOP, HBTU, HATU), Base (e.g., DIPEA) | Dipeptide or Amide | Requires N-protection of the amino acid to ensure selective amide bond formation. |
Exploitation of the Terminal Alkyne for Advanced Organic Transformations
The terminal alkyne group of 2-amino-6-heptynoic acid hydrochloride is a highly valuable functional handle for a variety of advanced organic transformations, most notably in the construction of macrocyclic peptides. This functionality allows for the introduction of diverse structural motifs and the creation of constrained peptide architectures, which can lead to enhanced biological activity and stability.
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in forming carbon-carbon bonds and has been utilized in the synthesis of peptidomimetic macrocycles. For instance, a peptide chain containing 2-amino-6-heptynoic acid can be cyclized by reacting its terminal alkyne with a halogenated amino acid residue within the same peptide sequence. This intramolecular Sonogashira coupling is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, in the presence of a base like triethylamine (B128534) google.com.
Click chemistry , specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is another highly efficient and widely used transformation involving terminal alkynes. This reaction forms a stable 1,2,3-triazole ring by reacting an alkyne with an azide. In the context of peptide science, a peptide containing 2-amino-6-heptynoic acid can be macrocyclized by reacting its alkyne with an azido-functionalized amino acid residue within the peptide chain google.comgoogle.comgoogle.com. This bioorthogonal reaction is highly specific and proceeds under mild conditions, making it ideal for modifying complex biomolecules. The resulting triazole linkage serves as a stable and rigid isostere of a peptide bond.
The use of 2-amino-6-heptynoic acid in solid-phase peptide synthesis (SPPS) followed by on-resin macrocyclization via Sonogashira coupling or CuAAC has been described in several patents for the generation of libraries of constrained peptidomimetics google.comgoogle.comgoogle.com.
The table below outlines the key features of these advanced organic transformations involving the terminal alkyne of 2-amino-6-heptynoic acid derivatives.
| Transformation | Reagents and Conditions | Product | Application in Peptide Chemistry |
| Sonogashira Coupling | Aryl/Vinyl Halide, Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt, Base (e.g., Triethylamine) | Aryl/Vinyl-substituted Alkyne | Intramolecular cyclization to form macrocyclic peptides with a rigid C-C bond linker. |
| CuAAC (Click Chemistry) | Azide-containing molecule, Cu(I) catalyst (e.g., from CuSO₄ and a reducing agent) | 1,2,3-Triazole | Intramolecular cyclization to form macrocyclic peptides with a stable triazole linker. |
Advanced Spectroscopic and Analytical Characterization Techniques for 2 Amino 6 Heptynoic Acid Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of a molecule's carbon-hydrogen framework. nih.gov Through one-dimensional and two-dimensional experiments, it is possible to map out the precise connectivity and spatial arrangement of atoms within the 2-amino-6-heptynoic acid hydrochloride structure.
One-dimensional NMR provides fundamental information about the chemical environment and connectivity of protons (¹H NMR) and carbon atoms (¹³C NMR) in the molecule.
¹H NMR Analysis: The ¹H NMR spectrum of 2-amino-6-heptynoic acid hydrochloride would display distinct signals corresponding to each unique proton in the structure. The chemical shift (δ) of each signal is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration value corresponds to the number of protons generating the signal. The expected signals are detailed in the table below.
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H-7 (≡C-H) | ~2.0 | Triplet (t) | 1H |
| H-5 (-CH₂) | ~2.2 | Triplet of doublets (td) | 2H |
| H-2 (>CH-) | ~4.0 | Triplet (t) | 1H |
| H-3, H-4 (-CH₂-CH₂-) | ~1.6 - 1.9 | Multiplets (m) | 4H |
| -NH₃⁺ | ~8.5 | Broad singlet (br s) | 3H |
| -COOH | ~11.0 | Broad singlet (br s) | 1H |
¹³C NMR Analysis: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each chemically unique carbon atom gives a distinct signal.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (COOH) | ~172 |
| C-2 (α-carbon) | ~55 |
| C-3 | ~30 |
| C-4 | ~25 |
| C-5 | ~18 |
| C-6 (≡C-) | ~83 |
| C-7 (≡C-H) | ~70 |
Two-dimensional (2D) NMR experiments provide correlation data that reveals through-bond and through-space relationships between nuclei, which is crucial for confirming the molecular structure and understanding its three-dimensional conformation. wikipedia.org
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically over two to three bonds. oxinst.com For 2-amino-6-heptynoic acid hydrochloride, a COSY spectrum would show cross-peaks connecting H-2 with the H-3 methylene (B1212753) protons, H-3 with H-4, H-4 with H-5, and H-5 with the terminal alkyne proton H-7. This confirms the contiguous nature of the aliphatic chain.
Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations observed in COSY to an entire spin system. umn.edu A cross-peak will appear between all protons within a coupled network. For this molecule, the TOCSY spectrum would show correlations between the H-2 proton and all other protons in the aliphatic chain (H-3, H-4, H-5, and H-7), confirming they all belong to a single, unbroken chain of coupled protons.
Rotating Frame Overhauser Effect Spectroscopy (ROESY): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. umn.edu ROESY is particularly useful for determining the conformation of molecules. princeton.edu It can reveal spatial proximities between, for instance, the H-2 proton and protons on the C-4 methylene group if the chain folds back on itself, providing insight into the molecule's preferred solution-state conformation.
| 2D NMR Experiment | Purpose | Expected Key Correlations |
|---|---|---|
| COSY | Identifies 2-3 bond J-coupled protons. | H-2 ↔ H-3; H-3 ↔ H-4; H-4 ↔ H-5; H-5 ↔ H-7 |
| TOCSY | Identifies all protons within a spin system. | H-2 ↔ (H-3, H-4, H-5, H-7) |
| ROESY | Identifies through-space proton proximities (<5 Å). | Correlations would reveal the 3D folding of the alkyl chain. |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. unito.it
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of a molecule. For 2-amino-6-heptynoic acid (as the free base, C₇H₁₁NO₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass. This is a definitive method for confirming the molecular formula.
| Ion | Molecular Formula | Calculated Exact Mass | Expected Observed Mass |
|---|---|---|---|
| [M+H]⁺ | C₇H₁₂NO₂⁺ | 142.0863 | 142.0863 ± 0.0005 |
Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a primary tool for the analysis of amino acids. nih.gov The compound is first separated from any impurities on an LC column, and the eluent is directed into the mass spectrometer. This confirms the molecular weight of the main component and allows for the detection and potential identification of impurities. nih.govlcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of amino acids, GC-MS analysis requires a derivatization step to convert the polar amino and carboxyl groups into more volatile moieties (e.g., silyl (B83357) or ester derivatives). nih.govsigmaaldrich.comnorthwestern.edu This technique provides excellent separation and is highly effective for purity assessment and quantitation of the derivatized analyte. d-nb.infomdpi.com
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF-MS): This advanced technique offers very high separation resolution (UPLC) combined with high-resolution and high-mass-accuracy detection (QToF-MS). nih.gov It is exceptionally powerful for confirming the identity of the target compound through its accurate mass and for profiling complex samples to detect trace-level impurities. nih.gov Tandem MS (MS/MS) experiments on a QToF instrument can provide detailed structural information by analyzing the fragmentation patterns of the parent ion. Common fragmentations for protonated amino acids include neutral losses of H₂O and COOH.
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 142.0863 | [M+H - H₂O]⁺ | H₂O (18.0106 Da) |
| 142.0863 | [M+H - HCOOH]⁺ | HCOOH (46.0055 Da) |
| 142.0863 | [M+H - NH₃]⁺ | NH₃ (17.0265 Da) |
Chromatographic Methods for Purification and Purity Assessment
Chromatography is fundamental for both the isolation and the purity analysis of chemical compounds. researchgate.net The choice of method depends on the scale and the required purity level.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common analytical techniques for assessing the purity of amino acids. Reversed-phase (RP-HPLC) is widely used, often with ion-pairing agents to improve retention of the polar analyte. Hydrophilic Interaction Liquid Chromatography (HILIC) is another effective mode for separating highly polar compounds like amino acids. Purity is typically determined by calculating the area percentage of the main peak relative to all other peaks detected.
Ion-Exchange Chromatography (IEC): This is a classical and highly effective method for the purification of amino acids. google.com It separates molecules based on their net charge. Since amino acids are zwitterionic, their charge can be manipulated by adjusting the pH of the mobile phase, allowing for selective binding to and elution from a charged stationary phase.
Gas Chromatography (GC): As mentioned, GC is used for purity assessment after derivatization. sigmaaldrich.com It provides high-resolution separation, making it suitable for detecting and quantifying volatile impurities or by-products from the synthesis.
| Chromatographic Technique | Primary Application | Key Considerations |
|---|---|---|
| HPLC/UPLC (Reversed-Phase, HILIC) | Purity assessment, Analytical separation | High resolution and sensitivity; method of choice for quality control. |
| Ion-Exchange Chromatography (IEC) | Preparative purification | Excellent for separating charged molecules; scalable. google.com |
| Gas Chromatography (GC) | Purity assessment | Requires derivatization to increase volatility; high efficiency. sigmaaldrich.com |
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for both the quantitative analysis and the purification of amino acids like 2-amino-6-heptynoic acid hydrochloride. shimadzu.com Due to the lack of a strong UV chromophore in many amino acids, HPLC methods often rely on detection at low UV wavelengths (200-210 nm) corresponding to the carboxyl group, or employ derivatization to enhance detectability. shimadzu.com
Analytical HPLC: For analytical purposes, reversed-phase HPLC (RP-HPLC) is a common approach. The separation of amino acids is achieved through a combination of changes in pH and cation strength, often using a temperature gradient to improve resolution. usp.org Given the polar and zwitterionic nature of amino acids, derivatization is frequently employed before analysis. sigmaaldrich.com Common derivatizing agents include phenylisothiocyanate (PITC), which forms phenylthiocarbamyl (PTC) derivatives detectable at 254 nm, and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which creates stable, fluorescent derivatives. usp.org
For chiral separations, to resolve the D- and L-enantiomers of 2-amino-6-heptynoic acid, chiral stationary phases (CSPs) are required. Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are particularly effective for the direct analysis of underivatized amino acids and are compatible with LC-MS. sigmaaldrich.comsigmaaldrich.com
A proposed analytical method for 2-amino-6-heptynoic acid hydrochloride is outlined in the table below.
| Parameter | Analytical RP-HPLC | Chiral HPLC |
| Column | C18 (ODS), 3-5 µm particle size | Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC® T) |
| Mobile Phase | Gradient of acetonitrile (B52724) and aqueous buffer (e.g., phosphate (B84403) or formate) | Isocratic mixture of methanol (B129727) or acetonitrile with a volatile buffer (e.g., ammonium (B1175870) acetate) |
| Detection | UV at ~210 nm or Fluorescence/UV-Vis post-derivatization (e.g., with AQC or PITC) | Mass Spectrometry (MS) or UV |
| Purpose | Purity assessment, quantification | Determination of enantiomeric purity |
Preparative HPLC: Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate and purify larger quantities of the target compound. This method is crucial for obtaining highly pure 2-amino-6-heptynoic acid hydrochloride from a crude synthesis mixture, removing reactants, byproducts, and any isomeric impurities. The fractions corresponding to the desired compound are collected, and the solvent is subsequently removed to yield the purified product.
Radio-TLC for Radiochemical Purity in Labeled Analogs
When 2-amino-6-heptynoic acid is synthesized with a radioactive isotope for use in tracer studies, its radiochemical purity must be rigorously assessed. Radio-Thin Layer Chromatography (Radio-TLC) is a standard and accessible method for this purpose.
The technique involves spotting the radiolabeled compound onto a TLC plate, which is then developed in a suitable mobile phase. The separation of the desired radiolabeled compound from potential radiochemical impurities (such as the free radionuclide or degradation products) is based on their differential partitioning between the stationary and mobile phases. After development, the plate is analyzed using a radio-TLC scanner, which detects the distribution of radioactivity along the plate.
The radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the spot of the intact radiolabeled compound.
| Component | Typical Retention Factor (Rf) | Percentage of Radioactivity |
| Radiolabeled 2-Amino-6-heptynoic Acid | 0.7 - 0.9 | >95% (for a pure sample) |
| Free Radionuclide (e.g., [¹⁸F]fluoride) | 0.0 - 0.1 | <5% |
| Other Radiochemical Impurities | Variable | <5% |
Circular Dichroism (CD) Spectroscopy for Chiral and Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in absorption of left- and right-handed circularly polarized light by chiral molecules. nih.gov It is an essential tool for confirming the stereochemistry of amino acids and analyzing the secondary structure of peptides into which they are incorporated.
For 2-amino-6-heptynoic acid hydrochloride, which is chiral at the α-carbon, CD spectroscopy can:
Determine Absolute Configuration: By comparing the CD spectrum of a sample to that of a known standard (e.g., the pure L- or D-enantiomer), the absolute configuration of the synthesized amino acid can be confirmed. Enantiomers produce mirror-image CD spectra. nih.gov
Assess Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the concentration of the chiral molecule, allowing for the quantification of enantiomeric excess. nih.gov
Analyze Peptide Conformation: When this unnatural amino acid is incorporated into a peptide chain, CD spectroscopy is used to study the resulting secondary structure (e.g., α-helix, β-sheet). The presence of the rigid alkyne side chain can induce specific conformational constraints. Studies on peptides containing other unnatural alkenyl and alkynyl amino acids have shown that the resulting diastereomers can exhibit significant differences in their secondary structures as observed by CD spectroscopy. lookchem.com
| Analytical Goal | Information Provided by CD Spectroscopy |
| Chiral Confirmation | Determines the absolute configuration (L- or D-) of the α-amino acid. |
| Purity Analysis | Quantifies the enantiomeric excess in a sample. |
| Structural Biology | Elucidates the impact of the amino acid on peptide secondary structure and conformation. |
Other Spectroscopic Methods (e.g., FTIR, Raman Spectroscopy)
FTIR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. It is particularly sensitive to polar functional groups.
Raman Spectroscopy: This method involves scattering laser light off a molecule and analyzing the energy shifts in the scattered light, which correspond to the molecule's vibrational modes. Raman spectroscopy is highly sensitive to non-polar, symmetric bonds.
For 2-amino-6-heptynoic acid hydrochloride, the key functional groups give rise to characteristic peaks in the FTIR and Raman spectra. The expected vibrational frequencies are derived from data on analogous structures like 6-heptynoic acid and general knowledge of amino acid spectra. researchgate.netnih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Stronger Signal In |
| Terminal Alkyne (C≡C-H) | C-H Stretch | ~3300 | Raman |
| Alkyne (C≡C) | C≡C Stretch | ~2120 | Raman |
| Carboxylic Acid (C=O) | C=O Stretch | ~1710 | FTIR |
| Carboxylic Acid (O-H) | O-H Stretch (broad) | 2500 - 3300 | FTIR |
| Ammonium (N-H⁺) | N-H Stretch (broad) | 2800 - 3100 | FTIR |
| Ammonium (N-H⁺) | N-H Bend | ~1500 - 1600 | FTIR |
| Alkyl Chain (C-H) | C-H Stretch | 2850 - 2960 | Both |
| Alkyl Chain (C-H) | C-H Bend | ~1375 - 1465 | FTIR |
This combination of advanced analytical techniques provides a robust framework for the complete characterization of 2-amino-6-heptynoic acid hydrochloride, ensuring its identity, purity, and stereochemical integrity for research and development applications.
Contributions to Advanced Organic Synthesis
Role as a Versatile Building Block for the Construction of Complex Organic Molecules
The utility of 6-Heptynoic acid, 2-amino-, hydrochloride as a versatile building block stems from its identity as a non-canonical amino acid. acs.orgresearchgate.net Unlike the 20 common proteinogenic amino acids, it possesses a terminal alkyne side chain, which serves as a bioorthogonal handle. This means the alkyne group is chemically inert within biological systems but can be selectively reacted with a specific partner, such as an azide (B81097), without interfering with native cellular processes. nih.gov
The core amino acid structure, comprising the α-amino group and the carboxylic acid, allows for its incorporation into peptide chains using standard synthetic methodologies like solid-phase peptide synthesis (SPPS). iris-biotech.de Once integrated into a peptide, the alkyne side chain provides a specific site for post-translational modification. This dual functionality is crucial for creating complex biomolecules and peptidomimetics with tailored properties. cymitquimica.com The alkyne group can participate in various chemical transformations, including cycloadditions and cross-coupling reactions, further expanding its synthetic potential. cymitquimica.com
| Functional Group | Primary Synthetic Role | Common Reactions |
|---|---|---|
| α-Amino Group | Peptide bond formation (amide synthesis) | Acylation, Alkylation |
| Carboxylic Acid | Peptide bond formation (amide synthesis) | Esterification, Reduction |
| Terminal Alkyne | Bioorthogonal conjugation ("Click Chemistry") | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Cross-coupling |
Synthesis of Alkyne-Functionalized Dyes, Fluorophores, and Advanced Materials
The terminal alkyne is particularly valuable for its role in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry". iris-biotech.de This reaction is highly efficient, selective, and proceeds under mild conditions, making it ideal for conjugating the amino acid to other molecules. nih.goviris-biotech.de
By reacting this compound (or peptides containing it) with an azide-functionalized dye, chemists can create precisely labeled fluorophores. researchgate.netnih.gov This strategy is widely used to attach fluorescent probes to biomolecules for imaging and tracking purposes in biological research. nih.gov The parent compound, 6-Heptynoic acid, is known to be used in the synthesis of alkyne-functionalized Boradiazaindacene (BODIPY) dyes, highlighting the utility of the heptynoic acid backbone in creating fluorescent molecules. sigmaaldrich.com
Furthermore, this conjugation chemistry extends to the development of advanced materials. Peptides or molecules containing this amino acid can be "clicked" onto polymer backbones or surfaces that have been functionalized with azide groups. nih.gov This allows for the creation of novel biomaterials with specific recognition sites, catalytic activity, or other functions dictated by the attached peptide.
| Application Area | Key Reaction | Example Products |
|---|---|---|
| Fluorescent Probes | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Peptides labeled with rhodamine, fluorescein, or other fluorophores |
| Advanced Materials | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Functionalized polymers, peptide-coated nanoparticles |
| Bioconjugation | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Affinity reagents, PEGylated proteins |
Precursor in the Synthesis of Other Specialty Chemicals and Intermediates
Beyond its direct use as a building block, this compound serves as a precursor for a variety of other specialty chemicals. Its incorporation into peptides yields alkyne-modified polypeptides, which are themselves critical intermediates for creating complex bioconjugates. cymitquimica.comiris-biotech.de
The inherent structure of an amino acid also makes it a suitable starting material for the synthesis of heterocyclic compounds. nih.govjnao-nu.com The amino and carboxyl groups can be induced to react with other reagents or intramolecularly to form a wide range of nitrogen-containing ring systems, which are a cornerstone of medicinal chemistry. uniurb.it The presence of the alkyne offers an additional site for modification before or after heterocycle formation, enabling the creation of highly functionalized and diverse molecular scaffolds. Additionally, the alkyne side chain can be chemically transformed into other functional groups, making the compound a precursor to other unique, tailor-made amino acids. researchgate.net
Theoretical and Computational Studies
Molecular Modeling and Docking Simulations for Structure-Activity Relationship (SAR) Elucidation
Molecular modeling and docking simulations are instrumental in understanding the structure-activity relationships (SAR) of bioactive molecules. For 6-Heptynoic acid, 2-amino-, hydrochloride, these techniques can predict how the molecule interacts with biological targets, such as enzymes or receptors, and guide the design of derivatives with improved activity.
Docking studies involve predicting the preferred orientation of a ligand when bound to a target protein. This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. For instance, in a hypothetical docking study of this compound with a target enzyme, the amino and carboxyl groups would likely form ionic and hydrogen bonds with residues in the active site, while the aliphatic chain and terminal alkyne could engage in hydrophobic and specific π-stacking or other interactions.
The results of such simulations are often summarized in a docking score, which estimates the binding affinity. By comparing the docking scores and binding modes of a series of related compounds, researchers can establish a SAR. For example, modifications to the length of the alkyl chain or the position of the alkyne could be computationally evaluated to predict their effect on binding.
| Parameter | Description | Illustrative Value |
| Binding Affinity (kcal/mol) | The predicted free energy of binding of the ligand to the receptor. | -7.5 |
| Hydrogen Bonds | Number of hydrogen bonds formed between the ligand and the receptor. | 3 |
| Interacting Residues | Key amino acid residues in the receptor's active site that interact with the ligand. | Asp124, Tyr78, Phe210 |
Quantum Chemical Calculations for Elucidating Electronic Structure and Reactivity Profiles
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and reactivity of a molecule. Methods such as Density Functional Theory (DFT) are commonly used to calculate various molecular properties.
For this compound, these calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more reactive.
The reactivity of the terminal alkyne group is of particular interest, as it can participate in "click chemistry" reactions, which are widely used for bioconjugation. Quantum chemical calculations can elucidate the susceptibility of the alkyne to nucleophilic or electrophilic attack, providing a theoretical basis for its reactivity in these applications.
| Property | Description | Illustrative Value |
| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital. | -6.2 |
| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | 1.5 |
| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO, indicating chemical reactivity. | 7.7 |
| Dipole Moment (Debye) | A measure of the polarity of the molecule. | 2.1 |
Conformational Analysis and Molecular Dynamics Simulations of Compound and Its Bioconjugates
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule. For a flexible molecule like this compound, multiple conformers can exist, and their relative energies and populations can influence the molecule's biological activity.
Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time. By simulating the movements of atoms and molecules, MD can explore the conformational landscape of this compound and its bioconjugates in a simulated physiological environment. A critical aspect of running accurate MD simulations for unnatural amino acids is the development of reliable force field parameters. nih.govmorressier.com These parameters define the potential energy of the system and govern the interactions between atoms.
| Simulation Parameter | Description | Illustrative Value |
| Simulation Time (ns) | The total time duration of the molecular dynamics simulation. | 100 |
| RMSD (Å) | Root Mean Square Deviation, a measure of the average distance between the atoms of superimposed structures. | 1.8 |
| Solvent | The solvent used in the simulation to mimic physiological conditions. | Water (TIP3P model) |
| Temperature (K) | The temperature at which the simulation is performed. | 300 |
Emerging Research Avenues and Future Perspectives
Expanding the Scope of Bioorthogonal Reactions with Alkyne Functionality
The terminal alkyne group in 6-Heptynoic acid, 2-amino-, hydrochloride makes it a prime candidate for bioorthogonal chemistry. These reactions occur within living systems without interfering with native biochemical processes. nih.govspringernature.com The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". jenabioscience.comsigmaaldrich.comthermofisher.com This reaction forms a stable triazole linkage between an alkyne and an azide (B81097), and its efficiency and specificity have revolutionized how scientists label and track biomolecules. thermofisher.com
The incorporation of alkyne-containing amino acids like this compound into proteins allows for precise, site-specific modifications. nih.govthermofisher.com This technique, often called bioorthogonal noncanonical amino acid tagging (BONCAT), enables researchers to attach various probes, such as fluorophores or affinity tags, to proteins for imaging and proteomic studies. thermofisher.comnih.gov For instance, cells can be cultured in media containing the alkyne-tagged amino acid, which gets incorporated into newly synthesized proteins. thermofisher.com These proteins can then be selectively labeled via a click reaction with an azide-containing fluorescent dye, allowing for the visualization and quantification of protein synthesis and localization within cells. nih.govacs.org
Future research aims to expand the toolkit of alkyne-mediated bioconjugation. nih.gov While CuAAC is highly effective, the copper catalyst can be toxic to living cells. This has led to the development of copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which uses strained cyclooctynes instead of a catalyst. sigmaaldrich.comnih.gov The development of amino acids with different alkyne functionalities could further broaden the scope of these reactions, potentially allowing for multiple, simultaneous bioorthogonal labeling experiments within a single system. nih.gov
| Reaction Type | Key Features | Reactants | Typical Application |
|---|---|---|---|
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Highly efficient, high yield, forms stable triazole ring. sigmaaldrich.comthermofisher.com | Terminal Alkyne (e.g., from this compound) + Azide | Protein labeling, bioconjugation. sigmaaldrich.comthermofisher.com |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, suitable for live-cell imaging. nih.gov | Strained Alkyne (e.g., DBCO) + Azide | Dynamic in vivo imaging. nih.gov |
| Cadiot–Chodkiewicz Reaction | Forms a conjugated diyne linkage. nih.gov | Terminal Alkyne + Halo-alkyne | Preparation of well-defined bioconjugates. nih.gov |
Integration into Novel Drug Discovery and Development Platforms
The ability to incorporate unnatural amino acids with unique functionalities into peptides and proteins is a powerful tool in drug discovery. rsc.orgacs.org this compound can be used to synthesize peptides and proteins with novel properties or to create platforms for developing targeted therapeutics like antibody-drug conjugates (ADCs). nih.gov
By incorporating this alkyne-containing amino acid into a therapeutic protein or antibody, the alkyne handle can be used to attach a cytotoxic drug via a click reaction. nih.gov This strategy allows for the precise control over the drug-to-antibody ratio and the site of conjugation, leading to more homogeneous and potentially more effective ADC products. nih.gov This approach overcomes the limitations of traditional conjugation methods that often target native amino acid residues like lysine, resulting in heterogeneous mixtures. nih.govnih.gov
Furthermore, the synthesis of novel amino acid derivatives is a key strategy in developing new pharmaceuticals. nih.gov The unique structural features of this compound could be exploited to design peptidomimetics or small molecules that inhibit specific enzymes or disrupt protein-protein interactions, which are critical targets in many diseases. acs.org The alkyne group can participate in various organic reactions, allowing for the construction of diverse molecular scaffolds for screening and optimization in drug development programs. cymitquimica.comacs.org
Potential Novel Applications in Materials Science and Nanotechnology
The intersection of amino acids and nanotechnology is a rapidly growing field, with applications ranging from drug delivery to biosensing. mdpi.com Amino acids can be used to create self-assembled nanostructures or to functionalize nanomaterials, imparting biocompatibility and specific targeting capabilities. mdpi.com
This compound, with its bifunctional nature (an amino acid and a reactive alkyne), is a valuable building block for creating novel biomaterials. The alkyne group provides a site for "clicking" the amino acid onto surfaces or other polymers, creating functionalized materials. For example, it could be used to attach peptides to the surface of gold nanoparticles or electrospun nanofibers for targeted drug delivery or tissue engineering applications. mdpi.com These functionalized nanomaterials could combine the therapeutic properties of the peptide with the physical properties of the nanomaterial. mdpi.com
Additionally, the parent compound, 6-Heptynoic acid, is used in the synthesis of fluorescent dyes, such as Boradiazaindacenes (BODIPY) dyes. sigmaaldrich.comthermofisher.comsigmaaldrich.com This suggests that this compound could be incorporated into peptides that are then labeled with or used to synthesize fluorescent probes. Such probes could be used in biosensing applications to detect specific biomolecules or to study cellular processes. biosynth.com
| Nanomaterial Platform | Role of 2-amino-6-heptynoic acid | Potential Application |
|---|---|---|
| Gold Nanoparticles (AuNPs) | Surface functionalization via alkyne-azide click chemistry to attach peptides. | Targeted drug delivery, colorimetric biosensors. mdpi.com |
| Electrospun Nanofibers (ESNFs) | Incorporation into polymer solutions to create functionalized nanofibers. | Tissue engineering scaffolds, controlled drug release systems. mdpi.com |
| Fluorescent Probes | As a building block in the synthesis of fluorescent dyes or tagged peptides. sigmaaldrich.combiosynth.com | Biosensing, cellular imaging. biosynth.com |
Development of Engineered Biosynthesis Pathways for Sustainable Production
The chemical synthesis of unnatural amino acids can be complex and costly. rsc.orgchemistryviews.org A significant future direction is the development of engineered biosynthetic pathways for their sustainable and cost-effective production. nih.gov Researchers are exploring the use of cell-free systems and engineered microorganisms to produce valuable compounds that are not found in nature. nih.gov
Recent breakthroughs have demonstrated the feasibility of producing terminal-alkyne amino acids biosynthetically. chemistryviews.org Scientists have discovered and characterized the enzymatic pathway used by the bacterium Streptomyces cattleya to produce L-propargylglycine, an amino acid with a terminal alkyne. chemistryviews.org This pathway begins with the common amino acid L-lysine and involves a series of enzymatic modifications, including halogenation and elimination steps, to generate the alkyne functionality. chemistryviews.org
This discovery opens the door to engineering similar pathways in tractable host organisms like E. coli for the production of a wider range of alkyne-containing amino acids, potentially including this compound. chemistryviews.org Cell-free protein synthesis systems also offer a flexible and optimizable platform for producing these compounds by reconstituting the necessary biosynthetic enzymes in vitro. nih.gov The development of such bio-based production methods would represent a significant advance, making these valuable chemical building blocks more accessible for research and commercial applications. nih.govnih.gov
Q & A
Q. What are the optimal synthetic routes for 6-heptynoic acid, 2-amino-, hydrochloride, and how do yields compare?
The compound can be synthesized via two primary routes:
- Corey-Fuchs reaction : Starting from ε-caprolactone, this method involves saponification followed by alkyne formation but yields only 25% over 5 steps due to challenges in ester hydrolysis .
- Ohira-Bestmann reagent : A more efficient approach using methyl 6-hydroxyhexanoate, achieving 59% yield over 4 steps via sequential tosylation, substitution, and alkyne formation . Recommendation: For higher efficiency, prioritize the Ohira-Bestmann route.
Q. What analytical techniques are critical for characterizing purity and structural integrity?
- NMR spectroscopy : Confirms the presence of the amino group (δ 1.5–2.5 ppm for NH) and alkyne protons (δ 2.0–3.0 ppm) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., molecular ion peak at m/z 195.69) .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%) .
Q. How can researchers mitigate instability of the hydrochloride salt during storage?
Store the compound in airtight containers under inert gas (N or Ar) at −20°C to prevent hygroscopic degradation and amine oxidation. Pre-purge vials to avoid moisture ingress .
Advanced Research Questions
Q. How does the position of the triple bond in 6-heptynoic acid influence its reactivity compared to shorter-chain alkynoic acids?
The heptynoic chain length enhances steric accessibility for nucleophilic additions (e.g., Huisgen cycloaddition) compared to shorter analogs like 4-pentynoic acid. The terminal alkyne reacts regioselectively with azides, enabling bioorthogonal labeling . Experimental Tip: Optimize reaction conditions (e.g., Cu(I) catalysts) to minimize side reactions with the amino group .
Q. What strategies resolve contradictions in reported synthetic yields for 6-heptynoic acid derivatives?
Discrepancies arise from variability in ester hydrolysis efficiency (Corey-Fuchs route) and reagent quality (Ohira-Bestmann). Validate starting material purity via GC-MS and standardize reaction monitoring (e.g., TLC) .
Q. How does the hydrochloride counterion affect solubility and biological activity?
The hydrochloride salt improves aqueous solubility (critical for in vitro assays) but may reduce membrane permeability. Compare freebase and salt forms using logP measurements (e.g., shake-flask method) and cell permeability assays (e.g., Caco-2 model) .
Q. What in silico tools predict interactions of 6-heptynoic acid derivatives with biological targets?
Q. How can researchers validate the compound’s stability under physiological conditions?
Conduct accelerated stability studies:
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via LC-MS .
- Plasma stability : Use human plasma at 37°C; quench with acetonitrile and analyze remaining compound .
Data Interpretation and Methodological Challenges
Q. How to address conflicting spectral data for amino-alkynoic acid derivatives?
- Ambiguous NMR peaks : Assign using 2D techniques (HSQC, HMBC) to resolve overlapping signals from alkyne and amino protons .
- Mass spectral anomalies : Rule out adduct formation (e.g., sodium or potassium) by comparing ESI+ and ESI− modes .
Q. What bioassays are suitable for probing biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
